molecular formula C14H10FNO4 B1606021 (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone CAS No. 66938-39-4

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone

Cat. No. B1606021
CAS RN: 66938-39-4
M. Wt: 275.23 g/mol
InChI Key: UVVKODTXMKKLNZ-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 . It is a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” consists of a fluorophenyl group, a methoxy-nitrophenyl group, and a methanone group . The SMILES representation of the molecule is COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)N+[O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” are not fully detailed in the retrieved data. The compound has a molecular weight of 275.23 and a molecular formula of C14H10FNO4 .

Scientific Research Applications

Enhanced Photostability and Spectroscopic Properties through Fluorination

Fluorination of fluorophores, including compounds related to (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone, is shown to substantially enhance photostability and improve spectroscopic properties. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution provides access to novel precursors for fluorinated analogues of fluorescein and rhodamine, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Advanced Materials for Polymer Chemistry

A study on the preparation, characterization, and properties of novel species of soluble thermally stable poly(keto ether ether amide)s demonstrates the role of compounds like (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone in synthesizing polymers with high thermal stability and enhanced solubility. These polymers, with glass transition temperatures around 204–232°C, showcase the potential for advanced materials in various applications (Sabbaghian et al., 2015).

Synthesis and Characterization of Amino Acids Derivatives

The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for the detection of amino acids, including proline and hydroxyproline, highlights the relevance of fluorinated compounds in analytical chemistry. This method allows for sensitive detection of amino acids, critical for biochemical studies and diagnostics (Watanabe & Imai, 1981).

Chemosensors for Metal Ions

A phenyl thiadiazole-based Schiff base receptor demonstrates the utility of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone analogues in the selective and sensitive detection of Al3+ ions. This chemosensor offers quick responses, excellent selectivity, and sensitivity towards Al3+, with potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Electrosynthesis of Benzoxazine Derivatives

Electrochemical synthesis employing (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone derivatives for the creation of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties showcases the compound's versatility in facilitating novel synthetic pathways. This one-pot synthesis method underscores the potential for innovative pharmaceutical developments (Largeron & Fleury, 1998).

Safety And Hazards

The specific safety and hazards information for “(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” is not available in the retrieved data. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

(2-fluorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-13-7-6-9(8-12(13)16(18)19)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVKODTXMKKLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352928
Record name (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone

CAS RN

66938-39-4
Record name (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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